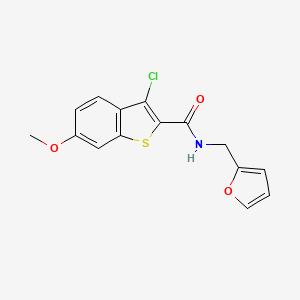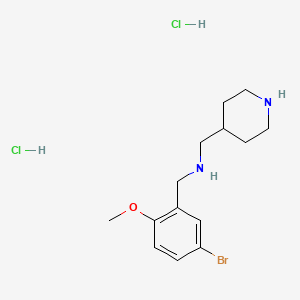
(3-methoxybenzyl)(2-pyridinylmethyl)amine hydrochloride
説明
(3-methoxybenzyl)(2-pyridinylmethyl)amine hydrochloride, commonly known as MPBH, is a chemical compound that has been used in scientific research for its various applications.
作用機序
The mechanism of action of MPBH is not fully understood, but it is believed to act as a nucleophile in various reactions. It has been shown to react with various electrophiles, such as aldehydes and ketones, to form imines. MPBH has also been shown to react with epoxides to form amino alcohols.
Biochemical and Physiological Effects:
MPBH has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. MPBH has also been shown to have anticonvulsant activity, which has been attributed to its ability to inhibit the activity of voltage-gated sodium channels.
実験室実験の利点と制限
One advantage of using MPBH in lab experiments is its high purity, which makes it a reliable reagent for various reactions. However, one limitation is its limited solubility in water, which can make it difficult to use in aqueous environments.
将来の方向性
There are several future directions for the use of MPBH in scientific research. One direction is the synthesis of new metal complexes using MPBH as a ligand, which could have potential applications in catalysis. Another direction is the use of MPBH as a reagent for the analysis of peptides and proteins, which could lead to the development of new analytical techniques. Additionally, the anticonvulsant activity of MPBH could be further studied for its potential use in the treatment of epilepsy.
科学的研究の応用
MPBH has been widely used in scientific research for its various applications. It has been used as a ligand for the synthesis of metal complexes, which have been studied for their catalytic properties. MPBH has also been used as a reagent for the derivatization of amino acids, which has been used for the analysis of peptides and proteins.
特性
IUPAC Name |
1-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O.ClH/c1-17-14-7-4-5-12(9-14)10-15-11-13-6-2-3-8-16-13;/h2-9,15H,10-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXCRBAJXJWDKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCC2=CC=CC=N2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(difluoromethoxy)-3-methoxyphenyl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4726769.png)
![4-chloro-N-[2-(cyclohexylthio)ethyl]benzenesulfonamide](/img/structure/B4726777.png)
![1-[(3,4-dichlorobenzyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4726778.png)


![N'-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N,N-dimethyl-1,4-benzenediamine](/img/structure/B4726790.png)
![N-(2,5-dimethoxyphenyl)-N'-[2-(1H-imidazol-4-yl)ethyl]thiourea](/img/structure/B4726798.png)
![3-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)amino]-1-(1-naphthyl)-2,5-pyrrolidinedione](/img/structure/B4726805.png)
![[2-({3-[(cyclohexylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-2-oxoethoxy]acetic acid](/img/structure/B4726821.png)

![N-bicyclo[2.2.1]hept-2-yl-2-(2-chlorophenoxy)propanamide](/img/structure/B4726832.png)
![N-(2-furylmethyl)-2-({3-[(4-methylphenyl)thio]propanoyl}amino)benzamide](/img/structure/B4726834.png)
![1-[2-(2-benzyl-4-chlorophenoxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4726836.png)
